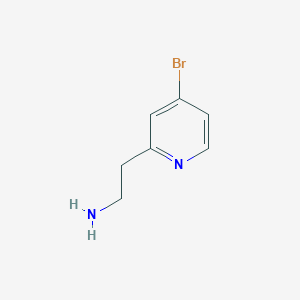![molecular formula C9H20ClN3O2 B1527834 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride CAS No. 1236258-06-2](/img/structure/B1527834.png)
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride
Vue d'ensemble
Description
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride, also known as 2-AHP, is a compound that has seen a great deal of use in scientific research. It is an important component of many laboratory experiments, as it serves as a key reagent in the synthesis of a variety of compounds. This compound has been used in a variety of research applications, from drug discovery to biochemical and physiological studies.
Applications De Recherche Scientifique
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery research, as it can be used to synthesize a variety of compounds that can be tested for their potential therapeutic effects. It has also been used in biochemical and physiological studies, as its ability to interact with various proteins and enzymes can be used to study the mechanisms of action of various drugs or other compounds. In addition, this compound has been used in the synthesis of compounds for use in imaging studies, such as PET scans.
Mécanisme D'action
The mechanism of action of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride is not fully understood. However, it is known that it can interact with a variety of proteins and enzymes, which can lead to a variety of biochemical and physiological effects. It has been shown to interact with a variety of proteins and enzymes, including those involved in the metabolism of drugs, as well as those involved in the regulation of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins and enzymes, which can lead to a variety of effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the availability of certain drugs in the body. In addition, it has been shown to inhibit the activity of certain neurotransmitter receptors, which can lead to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in a variety of solvents. In addition, it is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. It is toxic and should be handled with care, and it can be difficult to synthesize in large quantities.
Orientations Futures
There are a number of potential future directions for the use of 2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride in scientific research. It could be used in the synthesis of compounds for use in imaging studies, such as PET scans. It could also be used to study the mechanisms of action of various drugs or other compounds, as its ability to interact with various proteins and enzymes could be used to gain insight into the biochemical and physiological effects of these compounds. Additionally, it could be used in drug discovery research, as it can be used to synthesize a variety of compounds that can be tested for their potential therapeutic effects. Finally, it could be used in the development of new drugs, as its ability to interact with various proteins and enzymes could be used to develop novel compounds with therapeutic effects.
Propriétés
IUPAC Name |
2-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.ClH/c1-8(10)9(14)12-4-2-11(3-5-12)6-7-13;/h8,13H,2-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVCHYXKZHSEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Bromobenzo[D]thiazole-2-carboxylic acid](/img/structure/B1527764.png)






